Bienvenue dans la boutique en ligne BenchChem!

(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride

RORγ inhibitor Nuclear receptor Indazole SAR

(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride is an indazole-based heterocyclic building block featuring a primary aminomethyl substituent at the 7-position and a methyl group at the N1 position of the indazole ring system. The compound is supplied as the hydrochloride salt (molecular weight 197.66 g/mol; purity typically ≥95–97%) and is handled as a light-yellow solid with GHS07 hazard classification.

Molecular Formula C9H12ClN3
Molecular Weight 197.66
CAS No. 1810069-86-3
Cat. No. B3028282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride
CAS1810069-86-3
Molecular FormulaC9H12ClN3
Molecular Weight197.66
Structural Identifiers
SMILESCN1C2=C(C=CC=C2CN)C=N1.Cl
InChIInChI=1S/C9H11N3.ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
InChIKeyWAFGATNIOZZWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-Methyl-1H-indazol-7-yl)methanamine Hydrochloride (CAS 1810069-86-3) Is Prioritized in Drug Discovery Building Block Sourcing


(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride is an indazole-based heterocyclic building block featuring a primary aminomethyl substituent at the 7-position and a methyl group at the N1 position of the indazole ring system [1]. The compound is supplied as the hydrochloride salt (molecular weight 197.66 g/mol; purity typically ≥95–97%) and is handled as a light-yellow solid with GHS07 hazard classification . Its core structure belongs to the privileged indazole scaffold, a validated pharmacophore in kinase inhibitors, nuclear receptor modulators, and anti-infective agents [1].

Why In-Class Indazole Methanamine Regioisomers Cannot Simply Replace (1-Methyl-1H-indazol-7-yl)methanamine Hydrochloride


Indazole methanamine regioisomers (5-yl, 6-yl, 7-yl) and N-methylation states (1-methyl, 2-methyl, unsubstituted) are not interchangeable building blocks because the position and methylation state of the indazole core dictate the exit vector geometry, electronic character, and ultimately the potency and selectivity of downstream drug candidates [1]. Head-to-head data from US10829481 demonstrates that a final drug candidate built using the 1-methyl-7-yl methanamine core achieves sub-100 nM binding affinity (Ki <100 nM) against RORγ, whereas the corresponding 1H-indazol-7-yl (des-methyl) congener shows a Ki of only 550 nM—a greater than 5-fold loss in affinity attributable solely to the absence of the N1-methyl group on the indazole ring that this building block provides [2].

Quantitative Differentiation Evidence for (1-Methyl-1H-indazol-7-yl)methanamine Hydrochloride Relative to Closest Analogs


N1-Methylation on the Indazole Core Improves RORγ Target Binding Affinity by >5-Fold Versus Des-Methyl Analog in Matched-Pair Comparison

The critical importance of the 1-methyl-7-yl substitution pattern provided by this building block is demonstrated in a direct, matched-pair comparison within US10829481. Compound I-137, which incorporates the (1-methyl-1H-indazol-7-yl)methanamine motif, exhibits a Ki <100 nM against the nuclear receptor RORγ, whereas Compound I-142, the direct des-methyl congener (1H-indazol-7-yl core), exhibits a Ki of only 550 nM [1][2]. Both compounds were evaluated in the same cell-free competition radioligand binding assay, isolating the contribution of the N1-methyl group to a >5-fold potency difference.

RORγ inhibitor Nuclear receptor Indazole SAR

Hydrochloride Salt Form Provides Defined Crystalline Handling and Regulatory Advantages Over the Free Base

The hydrochloride salt (CAS 1810069-86-3, MW 197.66 g/mol) is supplied as a crystalline light-yellow solid with defined GHS07 hazard classification (H302, H315, H319, H335) . In contrast, the free base, (1-methyl-1H-indazol-7-yl)methanamine (CAS 1144044-80-3, MW 161.20 g/mol), is less commonly stocked by major suppliers, and several vendors list it as discontinued . The salt form provides stoichiometric consistency (1:1 HCl) critical for downstream coupling reactions, eliminates variable amine basicity issues, and carries a well-documented safety data sheet enabling compliant laboratory handling.

Salt selection Solid-state properties Laboratory safety

7-Position Regiochemistry Commands a Premium Price Reflecting Synthetic Complexity and Unique Demand in Drug Discovery

The (1-methyl-1H-indazol-7-yl)methanamine hydrochloride is substantially more expensive than its 5-yl regioisomer, reflecting the inherent synthetic difficulty of installing an aminomethyl group at the 7-position of the indazole ring. The 7-yl HCl (97% purity) is listed at $1,985.90/500mg ($3,972/g) on Aladdin . In contrast, the 5-yl regioisomer (CAS 267413-27-4, free base) lists at $197.90/g on Aladdin and $120/g on AChemBlock—a 17- to 33-fold cost differential . The 6-yl regioisomer (CAS 267413-31-0) is similarly costly at £121/100mg (FluoroChem), consistent with the premium associated with non-5-substituted indazoles . This cost structure directly reflects the regioselective synthetic challenge: electrophilic substitution on indazole favors the 5-position; 7-functionalization requires alternative synthetic routes.

Building block sourcing Synthetic accessibility Procurement economics

Purity Specification of ≥97% (HPLC) Meets or Exceeds Typical Drug Discovery Intermediate Requirements Across Multiple Suppliers

Multiple independent suppliers including AChemBlock, Aladdin, and Beyotime offer this compound at ≥97% purity (HPLC) . This is a meaningful differentiator from the 95% specification typical of the free base (ChemBase listing) and of several generic indazole building blocks [1]. The consistent 97% specification across three competing vendors suggests that a robust synthetic and purification process exists for this specific regioisomer, reducing batch-to-batch variability risk in lead optimization campaigns. For the closely related (2-Methyl-2H-indazol-7-yl)methanamine hydrochloride, purity specifications vary between 97% and 98+% depending on supplier, indicating less standardized manufacturing .

Quality specification Analytical chemistry Supply chain reliability

Evidence-Backed Application Scenarios for (1-Methyl-1H-indazol-7-yl)methanamine Hydrochloride in Drug Discovery


RORγ Nuclear Receptor Antagonist Lead Optimization Programs

The compound's validated role in delivering sub-100 nM RORγ binding affinity, as demonstrated in US10829481, makes it the preferred building block for medicinal chemistry teams developing nuclear receptor modulators for autoimmune and inflammatory diseases [1]. The >5-fold potency advantage of the 1-methyl-7-yl core over the des-methyl analog means that SAR exploration should start from this scaffold to maximize the probability of achieving target potency thresholds.

Kinase Inhibitor Scaffold Construction Requiring 7-Vector Geometry

Indazole 7-position substitution is a documented privileged geometry for accessing kinase hinge-binding motifs, as evidenced by multiple indazole-based kinase inhibitor patents citing 7-substituted indazole cores [1]. The primary amine handle of this building block enables direct amide coupling or reductive amination to introduce diverse pharmacophore elements, making it a versatile entry point for focused kinase libraries where the 7-position exit vector is required for target complementarity.

Building Block Sourcing for GLP/GMP Preclinical Candidate Scale-Up

With ≥97% purity available from multiple independent suppliers (AChemBlock, Aladdin, Leyan, Beyotime) and a well-documented GHS safety profile [1], this compound is suitable for preclinical candidate synthesis where documented purity and supplier redundancy are procurement prerequisites. The hydrochloride salt form ensures consistent stoichiometry in amide bond formation, reducing the risk of incomplete conversion in multi-step synthetic sequences.

Structure-Activity Relationship Studies Comparing N1-Methyl vs. N2-Methyl vs. N-Unsubstituted Indazole Series

The matched-pair data from US10829481 demonstrates that N1-methylation on the indazole core (as present in this compound) confers a >5-fold binding affinity improvement over the N-unsubstituted analog [1]. For teams exploring indazole-based chemical series, parallel procurement of this 1-methyl-7-yl compound alongside its 2-methyl-7-yl isomer (CAS 1400764-43-3) and des-methyl analog (CAS 944904-20-5) enables systematic mapping of N-methylation SAR while controlling for the 7-position substitution geometry.

Quote Request

Request a Quote for (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.